Cas no 877964-24-4 (2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride)

2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride is a specialized chemical intermediate with significant advantages in organic synthesis. Its unique tetrazole and sulfonyl fluoride functional groups offer versatile reactivity, facilitating the construction of complex organic molecules. The compound's high purity and stability ensure reliable performance in chemical reactions, making it an essential tool for research and development in the pharmaceutical and agrochemical industries.
2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride structure
877964-24-4 structure
Product Name:2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride
CAS No:877964-24-4
MF:C9H9FN4O2S
MW:256.256763219833
MDL:MFCD07850238
CID:3109091
PubChem ID:16227082
Update Time:2025-07-23

2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride
    • AKOS000118170
    • 877964-24-4
    • J-506146
    • 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl fluoride
    • CKB96424
    • CS-0241867
    • Z166653162
    • G24056
    • EN300-23958
    • ES-2112
    • C9H9FN4O2S
    • 2-(5-phenyltetrazol-2-yl)ethanesulfonyl fluoride
    • 999-777-5
    • 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride
    • MDL: MFCD07850238
    • Inchi: 1S/C9H9FN4O2S/c10-17(15,16)7-6-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2
    • InChI Key: JHXUJHKVPSNZAO-UHFFFAOYSA-N
    • SMILES: S(CCN1N=NC(C2C=CC=CC=2)=N1)(=O)(=O)F

Computed Properties

  • Exact Mass: 256.04302488g/mol
  • Monoisotopic Mass: 256.04302488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 86.1Ų

2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride Pricemore >>

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Additional information on 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride

Introduction to 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride (CAS No. 877964-24-4)

2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride, identified by the CAS number 877964-24-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of a phenyl group and a sulfonyl fluoride moiety in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The sulfonyl fluoride functional group is particularly noteworthy due to its ability to participate in nucleophilic substitution reactions, which is a cornerstone in the synthesis of more complex molecules. This property allows for the facile introduction of various substituents, enabling the creation of novel pharmacophores. In contrast, the 5-phenyl-2H-1,2,3,4-tetrazol-2-yl moiety imparts specific electronic and steric characteristics to the molecule, which can influence its interaction with biological targets. The combination of these structural elements makes 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride a versatile building block for medicinal chemists.

Recent advancements in computational chemistry have facilitated a deeper understanding of the molecular interactions involving this compound. Studies have demonstrated that the electron-withdrawing nature of the sulfonyl fluoride group enhances the electrophilicity of the adjacent carbon atom, making it an attractive site for further functionalization. Additionally, the tetrazole ring exhibits significant hydrogen bonding capabilities due to its nitrogen-rich structure, which can be exploited in designing molecules with improved solubility and bioavailability.

In the realm of drug discovery, 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride has been explored as a precursor for synthesizing potential therapeutic agents. For instance, researchers have investigated its utility in generating kinase inhibitors by appending appropriate side chains through sulfonylation reactions. The phenyl ring provides a scaffold that can be modified to target specific binding pockets on protein receptors. Moreover, the tetrazole moiety has shown promise in modulating enzyme activity by acting as a competitive inhibitor or allosteric modulator.

The compound’s reactivity also makes it suitable for use in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many drugs. The sulfonyl fluoride group can be converted into other functional groups like sulfonamides or carboxylic acids under controlled conditions, broadening its synthetic utility. This adaptability has positioned 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethane-1-sulfonyl Fluoride as a key intermediate in multi-step synthetic routes towards complex molecules.

From a biological perspective, derivatives of this compound have been screened for their pharmacological effects across various disease models. Preliminary studies suggest that certain analogs exhibit anti-inflammatory and anticancer properties by interfering with key signaling pathways. The ability of the tetrazole ring to engage with biological targets has been particularly highlighted in studies focusing on bacterial resistance mechanisms. By designing molecules that disrupt bacterial cell wall synthesis or DNA replication processes, researchers aim to develop novel antibiotics that circumvent existing resistance profiles.

The synthesis of 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-ylolethane 1-sulfonyl Fluoride) involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Common synthetic strategies include nucleophilic aromatic substitution on halogenated precursors followed by ring-closing reactions to form the tetrazole moiety. Advanced techniques such as flow chemistry have been employed to enhance reaction efficiency and scalability. The use of protective groups is often necessary to prevent unwanted side reactions during synthesis.

The handling and storage of this compound necessitate adherence to standard laboratory protocols to maintain its integrity and safety profile. While it is not classified as hazardous under normal conditions, proper ventilation and personal protective equipment (PPE) should be used when handling powders or solutions derived from it. Storage should be conducted in a cool、dry place away from direct sunlight to prevent degradation.

In conclusion, 877964 24 4 represents an intriguing compound with significant potential in pharmaceutical research and development。 Its unique structural features make it a valuable tool for synthesizing novel bioactive molecules, while its reactivity allows for diverse functionalization strategies。 Ongoing studies continue to uncover new applications, further solidifying its importance as a building block in medicinal chemistry。 As research progresses, we can anticipate even more innovative uses emerging from this versatile compound。

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